molecular formula C43H60N8O13S2 B12383586 Autoinducing Peptide I

Autoinducing Peptide I

Cat. No.: B12383586
M. Wt: 961.1 g/mol
InChI Key: QPIROHVZMLYRNN-YRNJLPRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autoinducing Peptide I is a cyclic octapeptide produced by the bacterium Staphylococcus aureus. It plays a crucial role in quorum sensing, a process that bacteria use to communicate and coordinate their behavior based on population density. This peptide contains a high-energy thiolactone linkage, which is essential for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Autoinducing Peptide I can be synthesized using ribosomal synthesis followed by post-translational modifications. The peptide is initially synthesized as a linear precursor, which undergoes proteolytic cleavage to form the mature cyclic peptide. The formation of the thiolactone ring is a key step in this process, involving the condensation of the C-terminal carboxyl group and the sulfhydryl group of an internal cysteine .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Staphylococcus aureus. These strains are optimized to produce high yields of the peptide, which is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Autoinducing Peptide I primarily undergoes macrolactonization reactions to form its cyclic structure. It can also participate in thiol-ene reactions, where the thiol group reacts with alkenes to form thioether linkages .

Common Reagents and Conditions

The synthesis of this compound involves the use of proteases for the cleavage of the precursor peptide and the formation of the thiolactone ring. Photochemical conditions can also be employed for the thiol-ene reactions .

Major Products Formed

The major product formed from these reactions is the cyclic thiolactone-containing peptide, which is essential for its quorum sensing activity .

Mechanism of Action

Autoinducing Peptide I exerts its effects through a quorum sensing mechanism. It binds to a receptor protein on the surface of Staphylococcus aureus cells, triggering a signal transduction cascade that leads to changes in gene expression. This process is essential for coordinating the production of virulence factors and other behaviors in response to population density .

Properties

Molecular Formula

C43H60N8O13S2

Molecular Weight

961.1 g/mol

IUPAC Name

2-[(3S,6S,9S,12S,15R)-15-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-9-benzyl-6-[(2S)-butan-2-yl]-3-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1-thia-4,7,10,13-tetrazacyclohexadec-12-yl]acetic acid

InChI

InChI=1S/C43H60N8O13S2/c1-5-22(2)34-41(62)45-28(15-16-65-4)43(64)66-21-32(40(61)47-30(19-33(55)56)37(58)46-29(38(59)50-34)18-24-9-7-6-8-10-24)49-42(63)35(23(3)53)51-39(60)31(20-52)48-36(57)27(44)17-25-11-13-26(54)14-12-25/h6-14,22-23,27-32,34-35,52-54H,5,15-21,44H2,1-4H3,(H,45,62)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,55,56)/t22-,23+,27-,28-,29-,30-,31-,32-,34-,35-/m0/s1

InChI Key

QPIROHVZMLYRNN-YRNJLPRFSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)CCSC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)SCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)CCSC

Origin of Product

United States

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